molecular formula C13H13NS B2543050 3-Methyl-5-[(phenylmethyl)thio]pyridine CAS No. 1210868-05-5

3-Methyl-5-[(phenylmethyl)thio]pyridine

Cat. No.: B2543050
CAS No.: 1210868-05-5
M. Wt: 215.31
InChI Key: GIMRYRAGANEDSE-UHFFFAOYSA-N
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Description

3-Methyl-5-[(phenylmethyl)thio]pyridine: is an organic compound with the molecular formula C13H13NS and a molecular weight of 215.32 g/mol . This compound is characterized by a pyridine ring substituted with a methyl group at the 3-position and a phenylmethylthio group at the 5-position. It is commonly used in various chemical research and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 3-Methyl-5-[(phenylmethyl)thio]pyridine typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methylpyridine and benzyl chloride.

    Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction.

    Procedure: 3-methylpyridine is reacted with benzyl chloride in an appropriate solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions. The reaction mixture is then stirred for several hours to ensure complete conversion.

    Purification: The crude product is purified using column chromatography or recrystallization to obtain pure this compound.

Industrial Production Methods:

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 3-Methyl-5-[(phenylmethyl)thio]pyridine can undergo oxidation reactions to form sulfoxides or sulfones. Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reduction of the compound can lead to the formation of thiols or other reduced sulfur-containing derivatives. Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phenylmethylthio group can be replaced by other nucleophiles like amines or alkoxides.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, sodium borohydride, ethanol as solvent.

    Substitution: Sodium hydride, potassium carbonate, dimethylformamide (DMF), tetrahydrofuran (THF).

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Thiols, reduced sulfur derivatives.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Chemistry:

3-Methyl-5-[(phenylmethyl)thio]pyridine is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and is involved in the development of new synthetic methodologies.

Biology:

In biological research, this compound is used to study enzyme-substrate interactions and as a probe for investigating biochemical pathways involving sulfur-containing compounds.

Medicine:

The compound has potential applications in medicinal chemistry for the development of new therapeutic agents. Its unique structure allows for the exploration of novel drug candidates targeting specific biological pathways.

Industry:

In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-Methyl-5-[(phenylmethyl)thio]pyridine involves its interaction with specific molecular targets. The phenylmethylthio group can participate in various biochemical reactions, influencing the activity of enzymes and receptors. The compound may act as an inhibitor or activator of certain enzymes, modulating their function and affecting cellular processes.

Molecular Targets and Pathways:

    Enzymes: The compound can interact with enzymes involved in sulfur metabolism, affecting their catalytic activity.

    Receptors: It may bind to specific receptors, altering signal transduction pathways and influencing cellular responses.

Comparison with Similar Compounds

    3-Methyl-5-(phenylthio)pyridine: Similar structure but lacks the benzyl group.

    3-Methyl-5-(methylthio)pyridine: Contains a methylthio group instead of a phenylmethylthio group.

    3-Methyl-5-(ethylthio)pyridine: Contains an ethylthio group instead of a phenylmethylthio group.

Uniqueness:

3-Methyl-5-[(phenylmethyl)thio]pyridine is unique due to the presence of the phenylmethylthio group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.

Properties

IUPAC Name

3-benzylsulfanyl-5-methylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NS/c1-11-7-13(9-14-8-11)15-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIMRYRAGANEDSE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CN=C1)SCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a solution of 3-bromo-5-methylpyridine (888 mg) in toluene (10 mL) were added phenylmethanethiol (705 mg), N,N-diisopropylethylamine (1.47 g), tris(dibenzylideneacetone)dipalladium(0)(189 mg) and 4,5-bis(diphenylphosphino)-9,9-dimethylxanthene (239 mg), and the mixture was stirred under an argon atmosphere at 80° C. for 1.5 hr. The reaction mixture was filtered through silica gel, and the filtrate was concentrated under reduced pressure. The residue was purified by silica gel column chromatography (eluent:hexane-ethyl acetate=19:1→17:3) to give the title compound as a yellow oil (yield 1.06 g, 95%).
Quantity
888 mg
Type
reactant
Reaction Step One
Quantity
705 mg
Type
reactant
Reaction Step One
Quantity
1.47 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
189 mg
Type
catalyst
Reaction Step One
Quantity
239 mg
Type
catalyst
Reaction Step One
Yield
95%

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